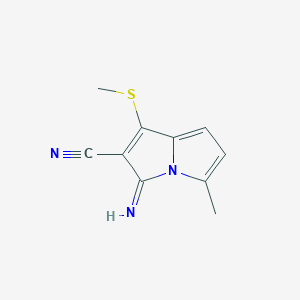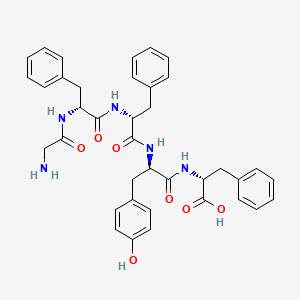
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carboxylic acid are two distinct compounds with unique chemical properties and applications.
Vorbereitungsmethoden
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized by the nitration of salicylic acid . The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The nitration can also start with 3-nitrobenzoic acid, leading to high yields .
Pyridine-4-carboxylic acid: can be prepared through various methods, including the oxidation of 4-methylpyridine or the hydrolysis of 4-cyanopyridine . Industrial production often involves catalytic processes to ensure high efficiency and yield.
Analyse Chemischer Reaktionen
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to form 3-amino-5-nitrosalicylic acid.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Pyridine-4-carboxylic acid: also participates in various reactions:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid derivatives.
Substitution: The carboxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in biochemical assays to detect reducing sugars . It is also used in the assay of alpha-amylase and in the quantification of carbohydrate levels in biological samples .
Pyridine-4-carboxylic acid: has applications in the synthesis of pharmaceuticals, agrochemicals, and coordination compounds . It serves as a building block for the synthesis of various bioactive molecules and metal-organic frameworks.
Wirkmechanismus
2-Hydroxy-3,5-dinitrobenzoic acid: reacts with reducing sugars to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This reaction is utilized in colorimetric assays to quantify reducing sugars.
Pyridine-4-carboxylic acid: acts as a ligand in coordination chemistry, forming complexes with metal ions . These complexes exhibit unique properties and are used in various catalytic and material science applications.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3,5-dinitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3,5-dinitrobenzoic acid and 2-chloro-3,5-dinitrobenzoic acid . its ability to react with reducing sugars makes it unique.
Pyridine-4-carboxylic acid: is one of the three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) . Its unique position of the carboxyl group at the 4th position distinguishes it from the other isomers.
Eigenschaften
CAS-Nummer |
646534-75-0 |
|---|---|
Molekularformel |
C13H9N3O9 |
Molekulargewicht |
351.22 g/mol |
IUPAC-Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O7.C6H5NO2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;8-6(9)5-1-3-7-4-2-5/h1-2,10H,(H,11,12);1-4H,(H,8,9) |
InChI-Schlüssel |
DVSFIUWIFSFOEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)O.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)




![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)




![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)

![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
